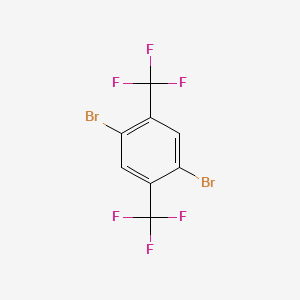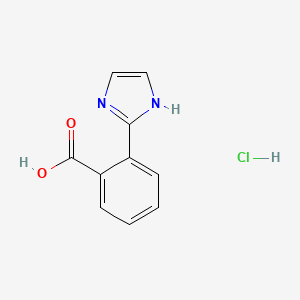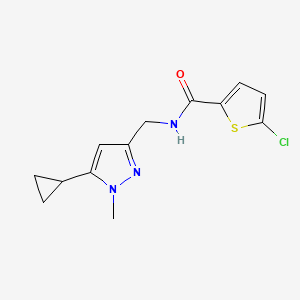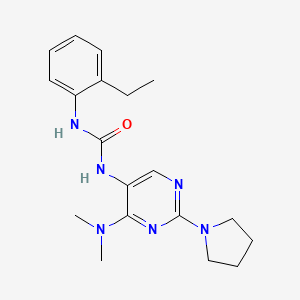
1,4-双(三氟甲基)-2,5-二溴苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is a chemical compound with the empirical formula C8H2Br2F6 . It is used as a building block in various chemical syntheses . It has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
Synthesis Analysis
1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . Buchwald–Hartwig coupling reactions of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with phenoxazine, phenothiazine or 9,10-dihydro-9,9-dimethylacridine in the presence of tris(dibenzylideneacetone)dipalladium(0) and X-Phos at 110 °C gave the target D–A–D type compounds .
Molecular Structure Analysis
The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations . The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .
Chemical Reactions Analysis
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Physical And Chemical Properties Analysis
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene has a molecular weight of 371.90 . More detailed physical and chemical properties could not be found in the search results.
科学研究应用
Chemical Synthesis
“1,4-Bis(trifluoromethyl)-2,5-dibromobenzene” is used in the synthesis of various chemical compounds. It’s often used as a building block in the synthesis of more complex molecules .
Thermally Activated Delayed Fluorescence (TADF)
This compound has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This is particularly useful in the field of optoelectronics, where TADF materials are used in organic light-emitting diodes (OLEDs).
Electroluminescence
In addition to TADF, “1,4-Bis(trifluoromethyl)-2,5-dibromobenzene” has also been used in the design and synthesis of emitters exhibiting efficient electroluminescence . This property is crucial for the development of display technologies and lighting applications.
Donor-Acceptor Architectures
This compound has been used as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
Quantum Molecular Dynamics Simulations
The compound has been used in quantum molecular dynamics simulations. The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .
Triplet Excited States
The compound has been used in the study of triplet excited states. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10 4 to 5.45 × 10 5 s −1 due to the different energy gap between the 1 CT and 3 LE .
作用机制
The localised triplet excited states (3LEs) were experimentally obtained. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1CT and 3LE .
安全和危害
未来方向
The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter . This compound emitted cyan electroluminescence with unusually stable colors at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd m^−2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
属性
IUPAC Name |
1,4-dibromo-2,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVDSRCWJRHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)

![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)
![5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2634415.png)
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)

![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)
